REACTION_SMILES
|
[Br-:26].[CH3:27][CH2:28][CH2:29][CH2:30][N+:31]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:40][CH2:41][CH2:42][CH3:43].[I:19][CH3:20].[I:1][c:2]1[c:3]2[c:4]([c:5]3[c:6]([NH2:13])[n:7][c:8]([NH2:12])[n:9][c:10]3[cH:11]1)[cH:14][cH:15][nH:16]2.[Na+:18].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:17]>>[I:1][c:2]1[c:3]2[c:4]([c:5]3[c:6]([NH2:13])[n:7][c:8]([NH2:12])[n:9][c:10]3[cH:11]1)[cH:14][cH:15][n:16]2[CH3:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(N)c2c(cc(I)c3[nH]ccc32)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ccc2c3c(N)nc(N)nc3cc(I)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |